Regioselectivity of Glucuronidation: EE-17G as a Minor but Specific Metabolite
In human liver microsomes, the glucuronidation of ethynylestradiol (EE2) is highly regioselective, favoring the C3 position. The ratio of EE-3G to EE-17G formation is approximately 97:3, indicating that EE-17G is a minor product [1]. This is in contrast to endogenous 17β-estradiol, where C17-glucuronidation is more significant. This specific minor isomer, EE-17G, is critical for understanding the complete metabolic fate of EE2 and cannot be assumed to follow the same elimination pathways as the major 3-glucuronide.
| Evidence Dimension | Product Formation Ratio (Regioselectivity) |
|---|---|
| Target Compound Data | EE-17G formation: ~3% |
| Comparator Or Baseline | EE-3G formation: ~97% |
| Quantified Difference | EE-3G:EE-17G formation ratio is 97:3 |
| Conditions | Human liver microsomes expressing UGTs |
Why This Matters
This quantifies the unique, minor pathway and validates the need for a pure EE-17G standard to accurately measure or track this specific metabolite in biological samples, as it would otherwise be masked by the more abundant 3-isomer.
- [1] Ebner T, Remmel RP, Burchell B. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol. Mol Pharmacol. 1993 Apr;43(4):649-54. PMID: 8474433. View Source
